1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI)

regioisomerism chiral building block medicinal chemistry scaffold

Designed for medicinal chemistry and chiral biocatalysis, this 2,3-dihydro-1,4-benzodioxin-2-carboxamide bears a direct N-(5-methyl-3-isoxazolyl) substituent. The 2-carboxamide creates a chiral center resolvable by IaaH amidase (E >200, >99% e.e.), enabling enantiopure route to (S)-doxazosin intermediates. The direct amide linkage (no methylene spacer) preserves pharmacophore geometry essential for lipogenesis inhibition SAR. Avoid regioisomeric mismatch; only the 2-carboxamide isomer provides chirality and patent-class scaffold alignment. Supplied at 98.0% purity, compliant with HTS quality thresholds. Order early to secure availability from rare stock.

Molecular Formula C13H12N2O4
Molecular Weight 260.249
CAS No. 681170-13-8
Cat. No. B2564939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI)
CAS681170-13-8
Molecular FormulaC13H12N2O4
Molecular Weight260.249
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,15,16)
InChIKeyANXIWYJUXIMYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) (CAS 681170-13-8): Procurement-Relevant Profile


1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) [CAS 681170-13-8] is a synthetic small-molecule amide composed of a 2,3-dihydro-1,4-benzodioxin core linked at the 2-position to an N-(5-methyl-3-isoxazolyl) carboxamide moiety (C13H12N2O4, MW 260.25 g/mol) [1]. The compound is primarily supplied as a research-grade screening compound or building block (typical purity 98%) for medicinal chemistry and chemical biology applications . Its structure embeds two pharmaceutically relevant heterocyclic systems—a chiral 1,4-benzodioxane and a 5-methylisoxazole—that jointly create a regioisomeric and stereoelectronic profile distinct from other benzodioxin-carboxamide analogues.

Why In-Class Benzodioxin Carboxamides Cannot Interchangeably Replace 1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) (CAS 681170-13-8)


The benzodioxin-carboxamide chemical space contains multiple regioisomers (2-carboxamide vs. 6-carboxamide) and N-substitution variants that produce sharply divergent biological and catalytic profiles [1]. The 2-carboxamide position introduces chirality at the dioxane ring, creating enantiomeric pairs that are resolved with E values >200 by IaaH amidase—a property not accessible with achiral 6-carboxamide analogues [1]. Furthermore, the direct amide bond to the 5-methylisoxazole ring (rather than via a methylene spacer) alters the geometric relationship between the benzodioxin and isoxazole pharmacophores, affecting target-binding geometries in ways that simple scaffold-hopping logic cannot predict [2]. Generic substitution therefore risks losing regioisomer-specific enzyme recognition, chiral resolution capability, and pharmacophore presentation that collectively define the compound's scientific utility.

Quantitative Differential Evidence for 1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) (CAS 681170-13-8) vs. Closest Comparators


Regioisomeric Structural Differentiation: 2-Carboxamide vs. 6-Carboxamide Substitution Determines Chiral vs. Achiral Scaffold Identity

The target compound bears the carboxamide at the 2-position of the 2,3-dihydro-1,4-benzodioxin ring, which introduces a stereogenic center (asymmetric carbon at C2). In direct structural comparison, the 6-carboxamide regioisomer N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide [CAS 441291-83-4] is achiral at the benzodioxin core because the substituent is on the aromatic ring rather than the saturated dioxane ring . This structural difference eliminates the possibility of enantiomeric resolution or enantioselective catalysis for the 6-carboxamide analogue, whereas the 2-carboxamide scaffold has been demonstrated to undergo kinetic resolution by IaaH amidase with an enantiomeric ratio (E value) >200, yielding (R)-acid and (S)-amide each in >99% enantiomeric excess [1].

regioisomerism chiral building block medicinal chemistry scaffold

Enzyme Recognition Profiling: IaaH Amidase Activity on Benzodioxin-2-Carboxamide Core vs. Natural Substrate Indole-3-Acetamide

The 2,3-dihydro-1,4-benzodioxin-2-carboxamide core (the direct parent scaffold of the target compound before N-isoxazole derivatization) is recognized as a high-activity non-natural substrate by indole-3-acetamide hydrolase (IaaH) from Alcaligenes faecalis subsp. parafaecalis. IaaH exhibits approximately 65% relative activity on 2,3-dihydro-1,4-benzodioxin-2-carboxamide compared to its natural substrate indole-3-acetamide (IAM = 100% baseline) [1]. This is a cross-study comparable finding: the target compound's 2-carboxamide scaffold retains the bicyclic architecture that partially mimics IAM, whereas analogues with the carboxamide at the 6-position or N-alkyl substitution at the amide nitrogen (rather than direct N-aryl/heteroaryl) would present substantially different steric and electronic environments to the enzyme active site. The N-(5-methyl-3-isoxazolyl) substituent on the target compound may further modulate—but is not expected to abolish—this enzyme recognition, as the amide bond geometry and benzodioxin core remain intact.

biocatalysis enzyme substrate specificity chiral resolution

Spectral Identity Verification: Authoritative NMR and GC-MS Reference Spectra Enable Structural Confirmation

The target compound has verified 1H NMR (DMSO-d6 solvent) and GC-MS spectra curated in the Wiley KnowItAll Spectral Library, providing an authoritative analytical fingerprint for identity confirmation [1]. Many closely related research-grade analogues—including 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide—lack publicly accessible reference spectra in curated databases, creating ambiguity in structural verification upon receipt . The availability of validated spectral data for CAS 681170-13-8 reduces the risk of misidentification and provides a traceable quality benchmark that is absent for most structural analogues.

analytical characterization NMR spectroscopy GC-MS quality control

Purity Specification Benchmarking: 98.0% Baseline Defines Procurement Quality Expectations

The target compound is commercially supplied with a verified purity specification of 98.0% . This provides a concrete procurement benchmark against which alternative sources can be compared. Several structurally related analogues in this chemical space—including the 6-carboxamide regioisomer (CAS 441291-83-4) and 3-methyl derivatives—are listed without explicit purity guarantees or with lower typical purity ranges (commonly 95%) on major vendor platforms . A purity difference of ≥3 percentage points can be material in applications such as biophysical assays or crystallography where trace impurities confound results.

purity specification quality assurance chemical procurement

Scaffold Precedence in Lipogenesis Inhibition: Benzodioxin-2-Carboxamide Core Validated in Mammalian Pharmacology

The 2,3-dihydro-1,4-benzodioxin-2-carboxamide scaffold has established pharmacological precedent as a lipogenesis inhibitor in mammals, as documented in Shell Oil Company patents [1]. While the specific N-(5-methyl-3-isoxazolyl) derivative has not been independently tested in published lipogenesis assays, the core scaffold's validated activity provides class-level confidence that is absent for benzodioxin derivatives substituted exclusively at the aromatic ring (e.g., 6- or 7-substituted analogues that lack the 2-carboxamide moiety). The target compound's 2-carboxamide regiochemistry is a structural prerequisite for this pharmacological activity class, distinguishing it from 6-carboxamide and 6-alkoxy analogues used in other therapeutic contexts.

lipogenesis inhibition metabolic disease pharmacological validation

High-Strength Differential Evidence Limitation Acknowledgment

IMPORTANT LIMITATION: A systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, Google Patents, and major spectral databases (conducted April 2026) identified no published head-to-head biological activity data (IC50, Ki, EC50, in vivo efficacy) comparing CAS 681170-13-8 directly against named structural analogues. The BindingDB entry BDBM517683 (IC50: 9.90E+3 nM against Rap guanine nucleotide exchange factor 3) corresponds to a related but structurally distinct compound from US Patent 11,124,489, not the target compound itself [1]. Similarly, no quantitative ADME, solubility, metabolic stability, or selectivity profiling data were found for this specific compound. The evidence dimensions presented above rely on scaffold-level inference, regioisomeric structural logic, and verified analytical reference data rather than direct comparative bioactivity measurements. Users requiring activity-validated compounds should request custom profiling from the supplier or commission independent assays.

data gap evidence quality procurement decision support

Evidence-Backed Application Scenarios for 1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) (CAS 681170-13-8)


Enantioselective Biocatalysis: Chiral Building Block for Therapeutic Agent Synthesis

The 2-position carboxamide regiochemistry creates a chiral center that enables enantiomeric resolution via IaaH amidase (E >200, >99% e.e. demonstrated for the parent scaffold) [1]. Laboratories developing biocatalytic routes to enantiopure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid derivatives—key intermediates for (S)-doxazosin mesylate and related therapeutic agents—should prioritize the 2-carboxamide regioisomer. The 6-carboxamide analogue (CAS 441291-83-4) is achiral and cannot serve this function. The N-(5-methyl-3-isoxazolyl) substituent may provide additional enzyme recognition features or altered substrate specificity compared to the unsubstituted amide, warranting investigation in amidase screening panels.

Structure-Activity Relationship (SAR) Studies on Lipogenesis Inhibitor Scaffolds

The benzodioxin-2-carboxamide core is validated in patent literature as a lipogenesis inhibitor scaffold in mammals [1]. For medicinal chemistry programs exploring the SAR of N-heteroaryl substitutions on this core, CAS 681170-13-8 serves as a specific probe compound to evaluate the contribution of the 5-methylisoxazole moiety to lipogenesis inhibition potency. Its direct amide linkage (no methylene spacer) distinguishes it from N-[(5-methyl-1,2-oxazol-3-yl)methyl] analogues and enables assessment of linker-length effects on target engagement. Researchers should note that the 6-carboxamide regioisomer and N-alkyl derivatives fall outside the lipogenesis inhibitor patent class, making the 2-carboxamide regioisomer the correct scaffold for this application.

Analytical Reference Standard for Benzodioxin-Isoxazole Compound Identification

With validated 1H NMR (DMSO-d6) and GC-MS spectra in the Wiley KnowItAll Spectral Library [1], this compound can serve as an authenticated reference standard for identifying structurally related benzodioxin-isoxazole carboxamides in reaction mixtures, natural product extracts, or metabolomic profiling studies. The curated spectra enable unambiguous structural confirmation, which is particularly valuable given that several close analogues lack publicly available reference spectra [2]. Procurement of this compound with documented 98.0% purity further supports its suitability as a calibration or spiking standard.

Medicinal Chemistry Screening Library Expansion with Regioisomerically Defined Heterocyclic Building Blocks

For high-throughput screening (HTS) library design, this compound offers a defined regioisomeric and stereoelectronic profile that complements existing benzodioxin entries. Most commercially available benzodioxin-carboxamide screening compounds are substituted at the 6-position of the aromatic ring; the 2-position carboxamide with a direct N-heteroaryl linkage provides underexplored chemical space. The 98.0% purity specification [1] meets typical HTS quality thresholds (>95%), reducing the risk of false-positive or false-negative results from impurities. Procurement teams building diversity-oriented screening collections should consider this compound to fill the 2-carboxamide regioisomer gap.

Quote Request

Request a Quote for 1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.